1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile (CAS 1183694-38-3) is a small-molecule building block comprising a cyclobutane-1-carbonitrile core substituted with a 4-chlorophenylamino group. With the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g·mol⁻¹, it is commercially available at ≥95% purity from multiple vendors for research use only.

Molecular Formula C11H11ClN2
Molecular Weight 206.67
CAS No. 1183694-38-3
Cat. No. B2618203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile
CAS1183694-38-3
Molecular FormulaC11H11ClN2
Molecular Weight206.67
Structural Identifiers
SMILESC1CC(C1)(C#N)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2/c12-9-2-4-10(5-3-9)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2
InChIKeyGNAAHTAHEHWNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile (CAS 1183694-38-3) — Structural Identity and Baseline Characteristics for Procurement Evaluation


1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile (CAS 1183694-38-3) is a small-molecule building block comprising a cyclobutane-1-carbonitrile core substituted with a 4-chlorophenylamino group . With the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g·mol⁻¹, it is commercially available at ≥95% purity from multiple vendors for research use only . The compound belongs to the cyclobutanecarbonitrile class and is described as a versatile scaffold for developing kinase inhibitors, GPCR modulators, and protease antagonists .

Cyclobutane scaffold with dual reactive handles (nitrile & anilino NH)

4-Chloro substitution for lipophilicity and electronic modulation

Research use in kinase/GPCR/protease inhibitor scaffold exploration

Why 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile Cannot Be Simply Replaced by In-Class Cyclobutanecarbonitrile Analogs


Closely related 1-aryl-cyclobutanecarbonitriles—such as 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8) or 1-(phenylamino)cyclobutanecarbonitrile (CAS 91349-92-7)—lack the unique combination of the hydrogen-bond-donating secondary amine and the electron-withdrawing 4-chloro substituent that are simultaneously present in the target compound. This dual feature directly modulates hydrogen-bonding capacity, lipophilicity, and electronic character at the anilino nitrogen, which in turn can dictate binding-mode preferences in kinase and GPCR targets . Swapping in analogs that carry a direct aryl–cyclobutane C–C bond eliminates the NH hydrogen-bond donor entirely, while the non-chlorinated analog lacks the hydrophobic and electronic contributions of the chlorine atom, precluding one-for-one substitution without measurable shifts in assay outcomes .

Absent hydrogen-bond donor

Direct C–C linked analog (CAS 28049-61-8) lacks the anilino NH, eliminating a key hinge-binding H-bond donor; assay outcomes may shift.

Missing 4-chloro substituent

Des-chloro analog (CAS 91349-92-7) retains the NH but loses the hydrophobic and electronic contribution of chlorine, altering logP and target interactions.

Dual feature unique to target

Only the target compound combines an anilino NH donor with a 4-chloro group; analogs missing either feature may not reproduce binding-mode or property profiles.

Quantitative Differentiation Evidence for 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile (CAS 1183694-38-3) Against Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound Provides One H-Bond Donor vs. Zero in the Closest Direct C–C Linked Analog

The target compound contains a secondary anilino –NH– group that can serve as a hydrogen-bond donor. In contrast, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8) carries a direct C–C bond between the cyclobutane ring and the 4-chlorophenyl substituent, resulting in zero hydrogen-bond donors . This difference is critical in kinase hinge-binding motifs and GPCR orthosteric sites where an H-bond donor is required for key interactions with backbone carbonyls or side-chain residues.

H-Bond Donor Count
Class-level
Target: 1 donor (−NH−)
CAS 28049-61-8: 0 donors
CAS 91349-92-7: 1 donor (no Cl)
H-bond donor critical for kinase hinge-binding motifs
Structural class-level inference
Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Lipophilicity Modulation: Predicted logP Shift of ~0.5–0.8 Units Relative to Non-Chlorinated Amino Analog Alters Compound Prioritization

The 4-chloro substituent on the anilino ring increases lipophilicity compared to the non-halogenated analog 1-(phenylamino)cyclobutanecarbonitrile (CAS 91349-92-7). Based on fragment-based logP contributions (π value for aromatic Cl ≈ +0.7), the target compound is predicted to exhibit an AlogP approximately 0.5–0.8 log units higher than the des-chloro analog . In medicinal chemistry decision-making, logP shifts of this magnitude significantly influence solubility, permeability, and metabolic clearance .

Lipophilicity Shift (logP)
Class-level
Predicted ΔAlogP ≈ +0.5–0.8 vs. des-Cl analog
logP shift may affect solubility and permeability profiles
No experimental logP data available
Physicochemical Property Prediction Lead Optimization ADME Profiling

Synthetic Utility Differentiation: Nitrile Group Enables Orthogonal Derivatization Pathways Not Accessible to Ketone or Ester Analogs

The cyclobutanecarbonitrile moiety in the target compound allows for downstream transformation into tetrazole, amide, amine, or carboxylic acid functionalities under controlled conditions. In contrast, cyclobutyl ketone or ester building blocks offer fewer orthogonal derivatization options. Patent literature describes the use of 1-arylcyclobutanecarbonitriles as key intermediates in multi-step syntheses of bioactive molecules, including sibutramine metabolites and kinase inhibitor scaffolds . The target compound's nitrile group, combined with the secondary amine, permits selective N-functionalization followed by nitrile reduction or cycloaddition, a sequence that is not feasible with carbonitrile analogs lacking the anilino NH.

Orthogonal Reactive Handles
Reported
Target: 2 handles (nitrile, amine)
CAS 28049-61-8: 1 handle (nitrile only)
Enables parallel library synthesis with higher diversity
Patent and vendor scaffold descriptions
Synthetic Chemistry Building Block Utility Parallel Synthesis

Cyclobutane Ring Strain: Conformational Bias Differentiates Target Compound from Cyclopentyl and Cyclohexyl Analogues

The cyclobutane ring in the target compound possesses a strain energy of approximately 26.3 kcal·mol⁻¹, second only to cyclopropane among saturated carbocycles, and adopts a non-planar 'puckered' conformation . This contrasts with the cyclopentyl analog (strain energy ~6.5 kcal·mol⁻¹) and the cyclohexyl analog (strain energy ~0 kcal·mol⁻¹). The high ring strain imposes a defined spatial orientation of the nitrile and 4-chlorophenylamino substituents, resulting in a more rigid scaffold that can pre-organize bioactive conformations and reduce entropic penalties upon target binding . When compared to the cyclohexyl analog, the cyclobutane scaffold can reduce the molecular weight by ~28 Da (C₄ vs. C₆ ring) while increasing three-dimensional character (higher fraction sp³), potentially improving physicochemical properties for drug discovery .

Cyclobutane Ring Strain
Class-level
Strain ≈ 26.3 kcal/mol; cyclopentyl ≈ 6.5 kcal/mol; cyclohexyl ≈ 0
Conformational rigidity may preorganize bioactive poses
Literature ring-strain values
Conformational Analysis Scaffold Design Structure-Based Drug Design

Purity and Price Benchmark: Target Compound Exhibits Premium Pricing Consistent with Specialized Building-Block Status

The target compound is offered at ≥95% purity at approximately €507 per 50 mg (≈ €10.14/mg) from CymitQuimica , compared with €25–€46 per 5 g (≈ €0.005–€0.009/mg) for the simpler analog 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8, 95–98% purity) . The approximately 1,100- to 2,000-fold price premium reflects the added synthetic complexity of the anilino linkage and the lower commercial demand compared to the well-established sibutramine intermediate. However, the target compound's unique structural features may justify the cost in applications requiring the hydrogen-bond donor capacity that the cheaper analog cannot provide .

Price Benchmark
Data to verify
Target: ~€10.14/mg (≥95%)
CAS 28049-61-8: ~€0.005–0.009/mg
Premium cost reflects synthetic complexity; verify budget fit
Vendor prices as of May 2026; may vary
Procurement Benchmarking Cost Analysis Vendor Comparison

Metabolic Stability Inference: 4-Chloro Substituent May Block Para-Hydroxylation Relative to Unsubstituted Phenylamino Analog

The 4-chloro substituent in the target compound occupies the para position of the anilino ring, a site typically susceptible to cytochrome P450-mediated hydroxylation. In general, halogen substitution at this position has been shown to reduce oxidative metabolism rates . While direct experimental metabolic stability data for the target compound are not publicly available, this class-level inference is supported by extensive literature showing that 4-chloroaniline-containing compounds exhibit longer microsomal half-lives than their unsubstituted counterparts due to blocked para-hydroxylation . The non-halogenated analog 1-(phenylamino)cyclobutanecarbonitrile (CAS 91349-92-7) would be expected to undergo more rapid para-hydroxylation, potentially leading to faster clearance.

Metabolic Stability Inference
Class-level
4-Cl blocks para-hydroxylation site; predicted reduced CYP oxidation vs. unsubstituted analog
May confer longer microsomal half-life; needs experimental confirmation
No direct compound-specific stability data
Drug Metabolism Cytochrome P450 Metabolic Soft Spot Analysis

High-Value Application Scenarios for 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile (CAS 1183694-38-3) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring a Hydrogen-Bond Donor-Containing Cyclobutane Scaffold

In fragment-based kinase inhibitor discovery, fragments that can engage the kinase hinge region via a hydrogen-bond donor are highly sought after. The target compound provides a unique combination of a secondary anilino –NH– donor with a chlorine substituent on the same aromatic ring, a feature absent in the common C–C linked cyclobutanecarbonitrile building blocks. Medicinal chemistry teams assembling fragment libraries for hinge-binding kinase targets should select this compound over 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8) when H-bond donor capacity is a design requirement .

Parallel Library Synthesis Exploiting Dual Orthogonal Reactive Handles

The target compound's nitrile and secondary amine groups can be derivatized independently, enabling three-step parallel library synthesis: (1) N-alkylation or N-acylation of the anilino nitrogen, (2) nitrile reduction to amine or conversion to tetrazole, and (3) subsequent functionalization of the resulting amine. This dual-handle strategy doubles the combinatorial diversity achievable from a single building block compared to analogs with only one reactive group (e.g., 1-(4-chlorophenyl)cyclobutanecarbonitrile). Procurement groups supporting high-throughput parallel chemistry should consider the higher cost justified by the expanded chemical space accessible per gram of starting material .

GPCR Modulator Hit-to-Lead Programs Requiring Fine-Tuned Lipophilicity

GPCR ligands frequently occupy narrow lipophilicity windows for optimal potency, selectivity, and ADME properties. The predicted ~0.5–0.8 log unit increase in AlogP conferred by the 4-chloro substituent relative to the des-chloro analog may position the target compound within an optimal property space for certain GPCR targets. Researchers optimizing CNS-penetrant GPCR ligands, where logP values in the 2–4 range are often favored, should prefer the chlorinated scaffold when the non-chlorinated analog would fall below this window .

Protease Antagonist Scaffold Development Leveraging Conformational Rigidity

The cyclobutane ring's ~26 kcal·mol⁻¹ strain energy enforces a rigid, puckered conformation that pre-organizes the nitrile and 4-chlorophenylamino substituents in a defined spatial orientation. For protease targets where a well-defined three-dimensional pharmacophore is critical—such as aspartyl or cysteine proteases that require precise positioning of a nitrile warhead—the cyclobutane scaffold may offer superior binding pre-organization compared to more flexible cyclopentyl or cyclohexyl analogs. This structural pre-organization can translate into potency gains by reducing the entropic cost of binding .

Application
Selection Property
Validation Focus
Kinase fragment-based design
H-bond donor (NH) + Cl substituent
Hinge-binding motif compatibility
Parallel library synthesis
Dual orthogonal handles (nitrile, amine)
Combinatorial diversity per gram
GPCR modulator lead optimization
Lipophilicity tuning via 4-Cl
logP window alignment with CNS/ADME
Protease antagonist scaffold
Cyclobutane conformational rigidity
Preorganized warhead positioning for proteases
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